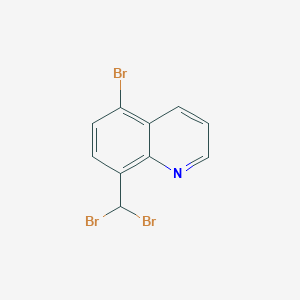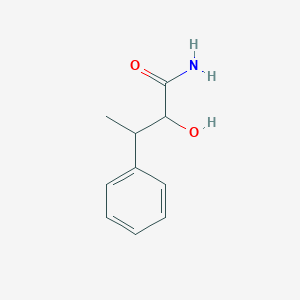![molecular formula C13H19NO2S B8481456 5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B8481456.png)
5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a thieno[3,2-c]pyridine core structure, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The tert-butoxycarbonyl (t-BOC) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
The synthesis of 5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the following steps:
Formation of the Thieno[3,2-c]pyridine Core: The core structure can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the t-BOC Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thienopyridine derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved can include modulation of enzyme activity, alteration of receptor signaling, and interaction with cellular components .
Comparison with Similar Compounds
5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Lacks the t-BOC group and may have different reactivity and applications.
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: Contains a thiazole ring instead of a thiophene ring, leading to different chemical properties and uses.
Properties
Molecular Formula |
C13H19NO2S |
|---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
tert-butyl 3-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H19NO2S/c1-9-8-17-11-5-6-14(7-10(9)11)12(15)16-13(2,3)4/h8H,5-7H2,1-4H3 |
InChI Key |
QDJSWSBQYDDJGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1CN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(TERT-BUTYL) 5-METHYL 5-METHYL-6-AZASPIRO[2.5]OCTANE-5,6-DICARBOXYLATE](/img/structure/B8481378.png)








![6-[4-(Benzenesulfinyl)butoxy]quinolin-2(1H)-one](/img/structure/B8481447.png)
![Spiro[4.6]undec-8-ene-2-methanol](/img/structure/B8481452.png)


